molecular formula C11H13FSi B161052 (4-Fluorophenylethynyl)trimethylsilane CAS No. 130995-12-9

(4-Fluorophenylethynyl)trimethylsilane

Cat. No.: B161052
CAS No.: 130995-12-9
M. Wt: 192.3 g/mol
InChI Key: ZRXYWQKYSSVZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C11H13FSi . It is characterized by the presence of a fluorophenyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group. This compound is often used as a building block in organic synthesis due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Fluorophenylethynyl)trimethylsilane can be synthesized by reacting 4-fluorophenylacetylene with trimethylchlorosilane under the protection of an inert gas at low temperatures . The reaction typically requires a catalyst and is carried out in an anhydrous solvent to prevent hydrolysis of the trimethylchlorosilane.

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenylethynyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are typically used, along with bases like triethylamine.

Major Products

Scientific Research Applications

(4-Fluorophenylethynyl)trimethylsilane is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: It is used in the development of bioactive compounds and probes.

    Medicine: Research into potential pharmaceutical applications, particularly in drug design and development.

    Industry: It is employed in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which (4-Fluorophenylethynyl)trimethylsilane exerts its effects is primarily through its reactivity in organic synthesis. The trimethylsilyl group acts as a protecting group for the ethynyl moiety, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the ethynyl group can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenylethynyl)trimethylsilane
  • (4-Iodophenylethynyl)trimethylsilane
  • 1-Phenyl-2-trimethylsilylacetylene
  • Ethynyltrimethylsilane

Uniqueness

(4-Fluorophenylethynyl)trimethylsilane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(4-fluorophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXYWQKYSSVZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408345
Record name (4-Fluorophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130995-12-9
Record name (4-Fluorophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Fluorophenylethynyl)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Fluoroiodobenzene (112 mL, 0.97 mol) and triethylamine (176 mL, 1.26 mol) are dissolved in dry THF (1.2 L) and nitrogen gas was bubbled through the solution for about 20 min. Copper (I) iodide (1.08 g, 5.7 mmol) and bis(triphenyphosphine)palladium dichloride (2.15 g, 3 mmol) are added and then trimethylsilylacetylene (178 mL, 1.3 mol) was added dropwise over about 40 min with the temperature being maintained at about 23° C. A large amount of precipitate forms (presumably Et3NHCl) which necessitates mechanical stirring. Following complete addition of the trimethylsilylacetylene the mixture was allowed to stir at room temperature for about 18 h. The mixture was filtered and the solid washed with cyclohexane. The combined filtrates are concentrated under reduce pressure to give a brown oil. Application of this oil to a pad of silica gel followed by elution with cyclohexane gave a yellow solution. Removal of the solvent gave the title compound as a yellow oil; 182.8 g (95%).
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
176 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
178 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Copper (I) iodide
Quantity
1.08 g
Type
catalyst
Reaction Step Four
Quantity
2.15 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluorophenylethynyl)trimethylsilane
Reactant of Route 2
Reactant of Route 2
(4-Fluorophenylethynyl)trimethylsilane
Reactant of Route 3
Reactant of Route 3
(4-Fluorophenylethynyl)trimethylsilane
Reactant of Route 4
Reactant of Route 4
(4-Fluorophenylethynyl)trimethylsilane
Reactant of Route 5
Reactant of Route 5
(4-Fluorophenylethynyl)trimethylsilane
Reactant of Route 6
Reactant of Route 6
(4-Fluorophenylethynyl)trimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.